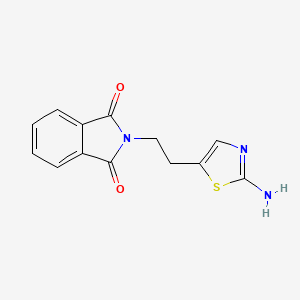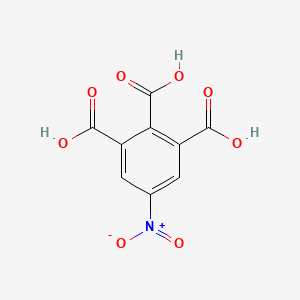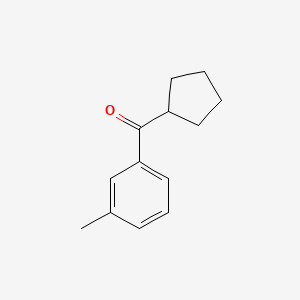
Cyclopentyl 3-methylphenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 3-methylphenyl ketone is a chemical compound with the CAS Number: 85359-50-8 . It has a molecular weight of 188.27 and is a light yellow oil .
Synthesis Analysis
The synthesis of cyclopentyl phenyl ketone involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents . This method has the advantages of environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The IUPAC name for Cyclopentyl 3-methylphenyl ketone is cyclopentyl (3-methylphenyl)methanone . The InChI code for this compound is 1S/C13H16O/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 .Physical And Chemical Properties Analysis
Cyclopentyl 3-methylphenyl ketone has a density of 1.1±0.1 g/cm^3 . Its boiling point is 311.7±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 55.3±3.0 kJ/mol . The flash point is 133.4±13.9 °C . The index of refraction is 1.538 , and the molar refractivity is 59.4±0.3 cm^3 .Applications De Recherche Scientifique
Green Chemistry Applications
Cyclopentyl methyl ether, closely related to cyclopentyl 3-methylphenyl ketone, has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes under Dean-Stark conditions. This process employs ammonium salts as environmentally friendly acidic catalysts, highlighting its application in green chemistry for acetalization reactions of aliphatic and aromatic aldehydes or ketones (Azzena et al., 2015).
Organic Synthesis and Catalysis
A novel domino carbocationic rearrangement of aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones showcases the serendipitous route to 1H-cyclopenta[c]carbazole framework. This transformation involves multiple steps including electrophilic ring opening, enol capture, and intramolecular aldol condensation, demonstrating the compound's role in complex organic synthesis (Venkatesh et al., 2002).
Photocatalytic Applications
Cyclopropyl phenyl ketone undergoes oxidative addition to Ni(PCy3) to give a nickeladihydropyran, a key intermediate for Ni(0)-catalyzed cycloaddition to produce cyclopentane compounds. This indicates its potential in photocatalytic applications for creating complex molecular structures (Ogoshi et al., 2006).
Material Science and Polymer Chemistry
Photolysis of o-methylphenyl ketones leads to the generation of o-quinodimethane intermediates, which can be trapped by dienophiles through Diels−Alder cycloadditions. This process is applied in the development of acrylic ester copolymer blends, indicating the compound's utility in material science and polymer chemistry for photopolymerization and film development (Tyson et al., 2005).
Catalysis and Chemical Transformations
Cyclopentylmetal reagents' reactions with aliphatic ketones can be tuned to reduction or addition by changing the metal atom, showcasing the application in asymmetric synthesis and catalysis for producing compounds like (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid (Roy et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
cyclopentyl-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUAJXSGOXIRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571489 |
Source


|
| Record name | Cyclopentyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3-methylphenyl ketone | |
CAS RN |
85359-50-8 |
Source


|
| Record name | Cyclopentyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


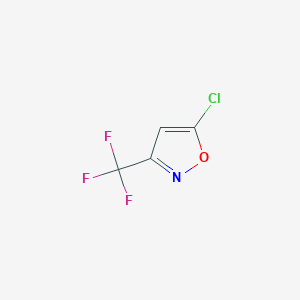
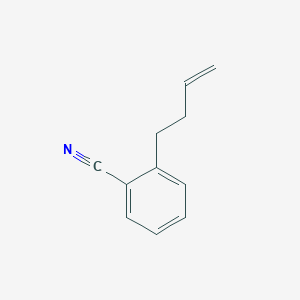
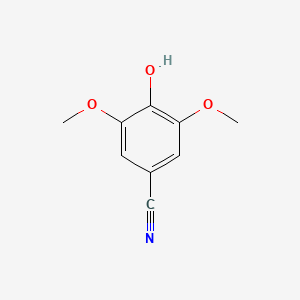
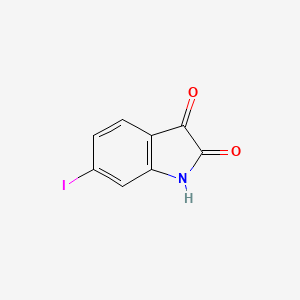
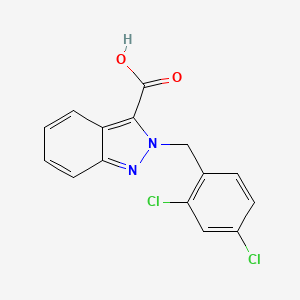

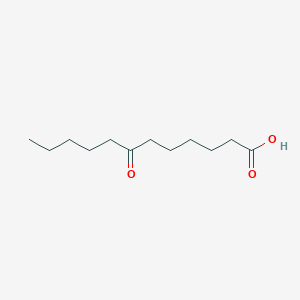
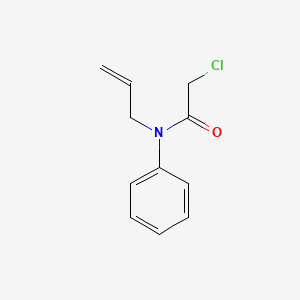
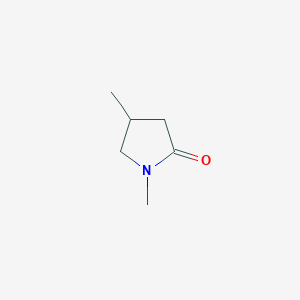
![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)
